REACTION_CXSMILES
|
[CH:1]([N:4]([CH2:8][CH2:9][CH:10]([C:17]1[CH:22]=[C:21]([C:23](OC)=[O:24])[CH:20]=[CH:19][C:18]=1[O:27][CH2:28][C:29]1[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=1)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)[CH:5]([CH3:7])[CH3:6])([CH3:3])[CH3:2].[H-].[Al+3].[Li+].[H-].[H-].[H-].[H-].S([O-])([O-])(=O)=O.[Na+].[Na+]>C(OCC)C.O>[CH:1]([N:4]([CH2:8][CH2:9][CH:10]([C:17]1[CH:22]=[C:21]([CH2:23][OH:24])[CH:20]=[CH:19][C:18]=1[O:27][CH2:28][C:29]1[CH:30]=[CH:31][CH:32]=[CH:33][CH:34]=1)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)[CH:5]([CH3:7])[CH3:6])([CH3:2])[CH3:3] |f:1.2.3.4.5.6,8.9.10|
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(C(C)C)CCC(C1=CC=CC=C1)C1=C(C=CC(=C1)C(=O)OC)OCC1=CC=CC=C1
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
1.9 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Na+].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 10 min
|
Duration
|
10 min
|
Type
|
STIRRING
|
Details
|
After stirring for 20 minutes
|
Duration
|
20 min
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)N(C(C)C)CCC(C1=CC=CC=C1)C1=C(C=CC(=C1)CO)OCC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 28.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 101.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1]([N:4]([CH2:8][CH2:9][CH:10]([C:17]1[CH:22]=[C:21]([C:23](OC)=[O:24])[CH:20]=[CH:19][C:18]=1[O:27][CH2:28][C:29]1[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=1)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)[CH:5]([CH3:7])[CH3:6])([CH3:3])[CH3:2].[H-].[Al+3].[Li+].[H-].[H-].[H-].[H-].S([O-])([O-])(=O)=O.[Na+].[Na+]>C(OCC)C.O>[CH:1]([N:4]([CH2:8][CH2:9][CH:10]([C:17]1[CH:22]=[C:21]([CH2:23][OH:24])[CH:20]=[CH:19][C:18]=1[O:27][CH2:28][C:29]1[CH:30]=[CH:31][CH:32]=[CH:33][CH:34]=1)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)[CH:5]([CH3:7])[CH3:6])([CH3:2])[CH3:3] |f:1.2.3.4.5.6,8.9.10|
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(C(C)C)CCC(C1=CC=CC=C1)C1=C(C=CC(=C1)C(=O)OC)OCC1=CC=CC=C1
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
1.9 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Na+].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 10 min
|
Duration
|
10 min
|
Type
|
STIRRING
|
Details
|
After stirring for 20 minutes
|
Duration
|
20 min
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)N(C(C)C)CCC(C1=CC=CC=C1)C1=C(C=CC(=C1)CO)OCC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 28.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 101.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |